2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide
Description
2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide (CAS: 63142-88-1) is a chloroacetamide derivative characterized by an ethyl group and a 4-methylbenzyl substituent on the nitrogen atom of the acetamide backbone. This compound belongs to a broader class of N,N-disubstituted acetamides, which are widely studied for their pharmacological and agrochemical applications. Its structure features a chloroacetyl group, which enhances electrophilic reactivity, making it a versatile intermediate in organic synthesis and drug design .
Properties
IUPAC Name |
2-chloro-N-ethyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-14(12(15)8-13)9-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFDSCWVXHLQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroacetamide with N-ethyl-N-(4-methyl-benzyl)amine under appropriate conditions. The reaction typically requires a solvent such as dichloromethane or ethanol and may be catalyzed by a base such as triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, with or without a catalyst.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: New amide derivatives with different substituents.
Oxidation Reactions: N-oxides or other oxidized products.
Reduction Reactions: Amines or other reduced derivatives.
Scientific Research Applications
2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide involves its interaction with specific molecular targets. The chloro group and the amide moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 4-methylbenzyl substituent enhances lipophilicity compared to 3-methylbenzyl or unsubstituted benzyl groups, affecting solubility and membrane permeability .
Pharmacological Activity and Structure-Activity Relationships (SAR)
Serotonin Receptor Modulation
The compound AC-90179 ([2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]), a structural analogue, acts as a selective serotonin 2A (5-HT₂A) receptor inverse agonist . While the target compound lacks the piperidine moiety, its N-ethyl and 4-methylbenzyl groups may similarly influence receptor affinity through hydrophobic interactions.
Enzyme Inhibition
Inhibitory activity against 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) has been reported for acetamide derivatives with aromatic substituents. For instance, 2-(3-chloro-4-hydroxyphenyl)-N-phenethylacetamide (compound 13) demonstrated potent inhibition due to hydrophobic interactions with the enzyme’s active site . The 4-methylbenzyl group in the target compound may mimic these interactions, though experimental validation is required.
Antimicrobial and Antifungal Activity
Ravindra et al. reported that acetamide derivatives with sulfonylpiperazine and aromatic substituents (e.g., compounds 47–50) exhibited activity against gram-positive bacteria and fungi . While the target compound lacks sulfonyl groups, its chloroacetyl moiety could contribute to similar bioactivity through electrophilic interactions with microbial enzymes.
Physical Properties
Biological Activity
2-Chloro-N-ethyl-N-(4-methyl-benzyl)-acetamide is a synthetic compound belonging to the class of N-substituted chloroacetamides. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and antimicrobial properties. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 257.78 g/mol. The structural features include a chloro group, an ethyl substituent, and a benzyl moiety with a methyl group, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The chloro group acts as an electrophile, facilitating nucleophilic substitution reactions. This interaction can inhibit various enzymes, including carbonic anhydrases, which are critical in physiological processes. Studies have shown that related compounds exhibit selective inhibition against specific isoforms of carbonic anhydrases with low IC values, indicating high potency against these targets.
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity. It demonstrates the ability to inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival .
Biological Activity Summary Table
| Activity Type | Target | Mechanism | IC Values |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrases | Electrophilic attack on active site | 10.93 - 25.06 nM (selective for CA IX) |
| Antimicrobial | Various Bacteria | Disruption of metabolic pathways | Significant inhibition observed at 50 µg/mL |
| Anticancer | MDA-MB-231 Cell Line | Induction of apoptosis | 22-fold increase in apoptotic cells compared to control |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition at concentrations as low as 50 µg/mL, particularly against Staphylococcus aureus and Klebsiella pneumoniae .
- Enzyme Inhibition Studies : Research focused on the compound's inhibition of carbonic anhydrase IX (CA IX), revealing that it effectively inhibited this enzyme with IC values ranging from 10.93 to 25.06 nM. This selectivity suggests potential therapeutic applications in conditions where CA IX is implicated, such as cancer .
- Apoptosis Induction : In cellular assays using MDA-MB-231 breast cancer cells, the compound significantly increased apoptosis rates, demonstrating its potential as an anticancer agent. The increase in annexin V-FITC positive cells indicated effective induction of programmed cell death .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
